1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone
Overview
Description
1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone is a compound that features a piperidine ring, a thiophene ring, and a hydroxymethyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine and thiophene rings can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s overall activity .
Comparison with Similar Compounds
1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone can be compared with other piperidine derivatives and thiophene-containing compounds. Similar compounds include:
1-(3-Hydroxymethyl-piperidin-1-yl)-2-methoxyethan-1-one: This compound has a methoxy group instead of a thiophene ring, which may alter its chemical and biological properties.
6-((3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic acid: This compound contains a nicotinic acid moiety, which may impart different pharmacological activities. The uniqueness of this compound lies in its combination of the piperidine and thiophene rings, which may offer distinct advantages in terms of reactivity and biological activity.
Properties
IUPAC Name |
1-[3-(hydroxymethyl)piperidin-1-yl]-2-thiophen-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-8-11-2-1-4-13(7-11)12(15)6-10-3-5-16-9-10/h3,5,9,11,14H,1-2,4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJJEKUMRCWREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655989 | |
Record name | 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-33-8 | |
Record name | 1-[3-(Hydroxymethyl)-1-piperidinyl]-2-(3-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916791-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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